tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate
Description
Tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a hydroxy-methoxypropyl amino side chain
Properties
IUPAC Name |
tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4/c1-11(16-9-12(18)10-20-5)13-7-6-8-17(13)14(19)21-15(2,3)4/h11-13,16,18H,6-10H2,1-5H3/t11?,12?,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNAUKAYURTZQT-WXRRBKDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)NCC(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1C(=O)OC(C)(C)C)NCC(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the Hydroxy-Methoxypropyl Amino Side Chain: This can be done through a nucleophilic substitution reaction using an appropriate amine and an alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with alkyl halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests that it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic effects. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating their activity.
Pathway Modulation: The compound could influence cellular pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R)-2-[1-[(2-hydroxyethyl)amino]ethyl]pyrrolidine-1-carboxylate
- Tert-butyl (2R)-2-[1-[(2-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate
- Tert-butyl (2R)-2-[1-[(2-hydroxypropyl)amino]ethyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups in its side chain. This dual functionality can lead to distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
